

A Comparative Analysis of Indapamide and Chlorthalidone on Renal Function

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Compound of Interest

Compound Name: *Indapamide*

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Indapamide and chlorthalidone, both thiazide-like diuretics, are cornerstone therapies in the management of hypertension. While their primary mechanism of action involves inhibiting sodium reabsorption in the distal convoluted tubule, emerging evidence suggests differential effects on renal function. This guide provides a comprehensive comparison of their renal effects, supported by experimental data and detailed methodologies, to inform research and clinical development.

Executive Summary

Both **indapamide** and chlorthalidone effectively lower blood pressure. However, studies suggest that **indapamide** may offer a superior profile in preserving renal function, particularly in patients with pre-existing renal impairment. Chlorthalidone, a more potent diuretic with a longer half-life, has been shown to be effective in reducing blood pressure and albuminuria in patients with advanced chronic kidney disease (CKD). Conversely, some studies indicate a higher risk of electrolyte disturbances and acute kidney injury with chlorthalidone compared to other thiazides. **Indapamide**'s potential renal-protective effects may be attributed to its additional vasodilatory properties, which are independent of its diuretic action and may improve renal hemodynamics.

Data Presentation: Quantitative Comparison of Renal Function Parameters

The following tables summarize key quantitative data from clinical studies investigating the effects of **indapamide** and chlorthalidone on renal function.

Table 1: Effects of **Indapamide** on Renal Function in Hypertensive Patients with Renal Impairment

| Parameter | Baseline (Mean \pm SD) | After 2 Years of Indapamide Treatment (Mean \pm SD) | Percentage Change (Mean \pm SD) | p-value |
|-------------------------------------|-----------------------------|--|---|---------|
| Creatinine Clearance (mL/min) | 49.2 ± 5.1 | 63.2 ± 6.2 | $+28.5 \pm 4.4\%$ | <0.01 |

Source: Adapted from Madkour H, et al. Am J Nephrol. 1995.[1][2]

Table 2: Effects of Chlorthalidone on Renal Function in Patients with Advanced Chronic Kidney Disease (CLICK Trial)

| Parameter | Placebo Group (Change from Baseline) | Chlorthalidone Group (Change from Baseline) | Between-Group Difference (95% CI) |
|--|--|---|--------------------------------------|
| eGFR (mL/min/1.73 m ²) at 12 weeks | -0.9 | -3.1 | -2.2 (-3.3 to -1.0) |
| eGFR (mL/min/1.73 m ²) 2 weeks after discontinuation | +0.5 | +0.7 | 0.2 (-1.0 to 1.4) |
| Urine Albumin-to- Creatinine Ratio (%) at 12 weeks | -4 | -54 | -50 (-60 to -37) |

Source: Adapted from Agarwal R, et al. N Engl J Med. 2021 and other sources.[3]

Experimental Protocols

Study of Indapamide in Hypertensive Patients with Impaired Renal Function

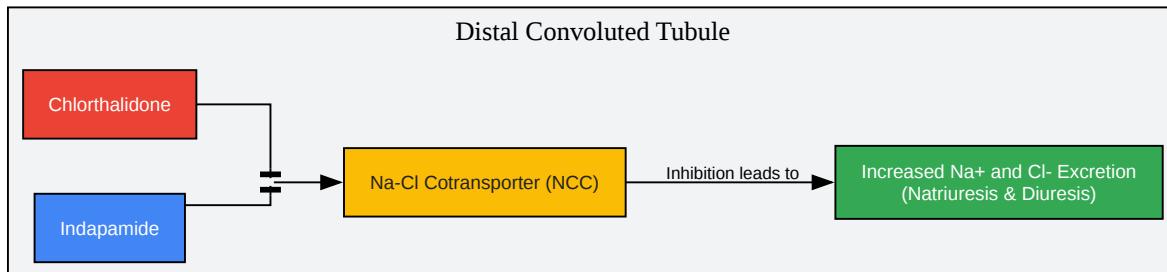
- Study Design: A long-term, randomized, comparative study.
- Patient Population: Patients with moderate hypertension and impaired renal function (creatinine clearance between 30 and 60 mL/min).
- Intervention: Patients were treated with either **indapamide** (2.5 mg/day) or hydrochlorothiazide (50 mg/day) for 2 years.
- Renal Function Assessment: Creatinine clearance was calculated from 24-hour urine collections at baseline and at the end of the study. Blood pressure was monitored regularly.

The Chlorthalidone in Chronic Kidney Disease (CLICK) Trial

- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[4][5]
- Patient Population: 160 patients with stage 4 CKD (eGFR, 15 to <30 ml/min/1.73 m²) and uncontrolled hypertension, confirmed by 24-hour ambulatory blood pressure monitoring.[4][5][6]
- Intervention: Patients were randomly assigned to receive chlorthalidone (initial dose of 12.5 mg/day, titrated up to 50 mg/day) or a placebo for 12 weeks.[5][6]
- Renal Function Assessment: The primary endpoint was the change in 24-hour ambulatory systolic blood pressure. Secondary endpoints included changes in estimated glomerular filtration rate (eGFR) and the urinary albumin-to-creatinine ratio.[4] eGFR was calculated using the CKD-EPI equation. Urine albumin and creatinine were measured from 24-hour urine collections.

Signaling Pathways and Mechanisms of Action

The differential effects of **indapamide** and chlorthalidone on renal function may be explained by their distinct mechanisms of action beyond simple diuresis.

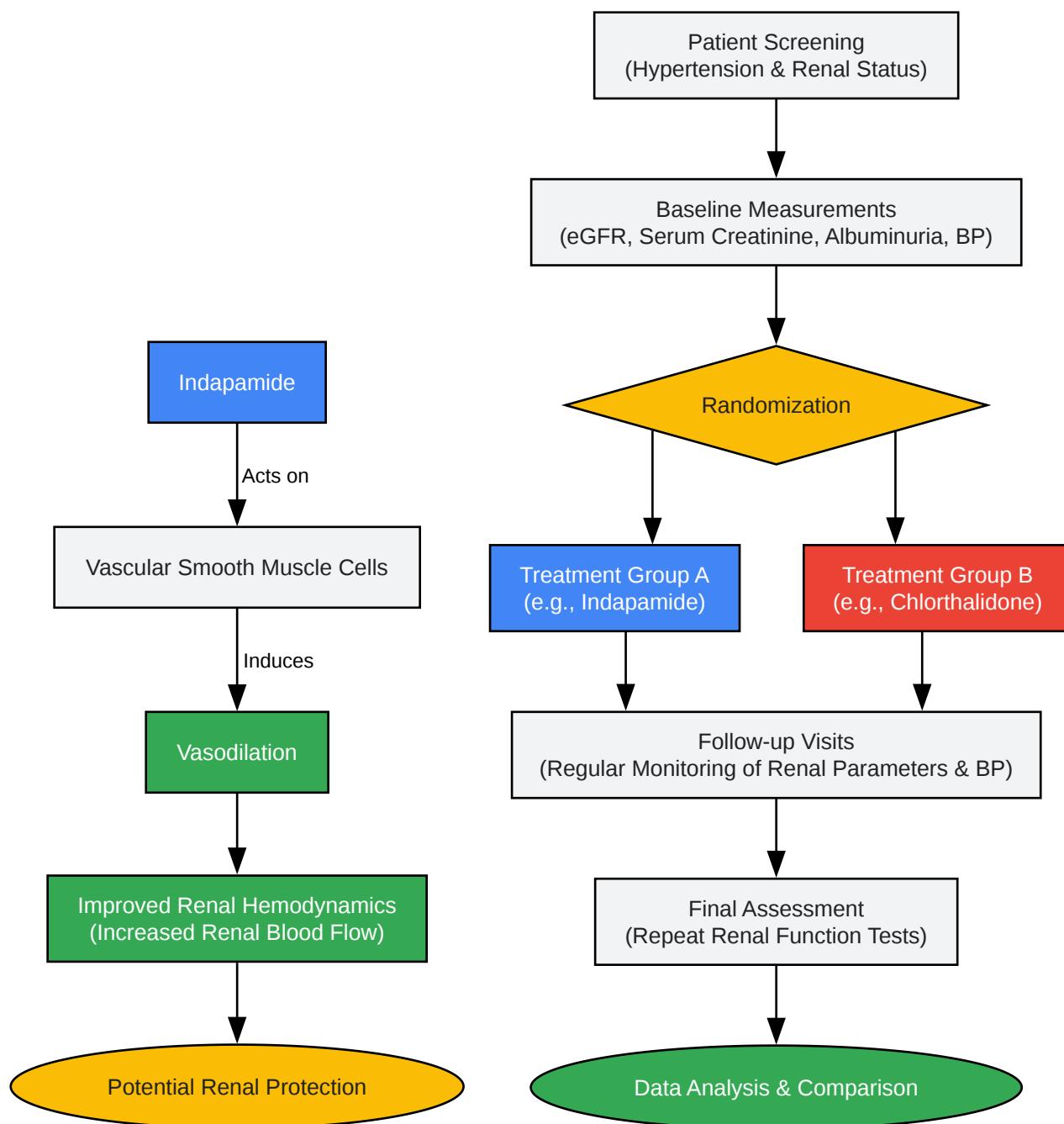


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Caption: Shared mechanism of action in the distal convoluted tubule.

Both **indapamide** and chlorthalidone inhibit the Na-Cl cotransporter (NCC) in the distal convoluted tubule, leading to increased sodium and water excretion.^[7]

Indapamide, however, possesses a unique vasodilatory effect that is independent of its diuretic action. This is thought to be mediated through a reduction in vascular smooth muscle reactivity to vasoconstrictors and potentially through effects on calcium ion channels.^[7] This dual mechanism may contribute to its renal-protective properties by improving renal blood flow and reducing glomerular pressure.



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